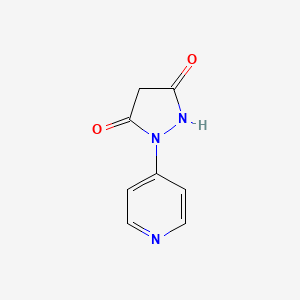

3,5-Pyrazolidinedione, 1-(4-pyridinyl)-

Description

Overview of 3,5-Pyrazolidinedione Core Structures in Organic Chemistry

The 3,5-pyrazolidinedione ring is a five-membered heterocyclic system containing two adjacent nitrogen atoms and two carbonyl groups at the 3rd and 5th positions. researchgate.net This scaffold is derived from pyrazolidine (B1218672), a saturated analog of pyrazole (B372694). The presence of the dicarbonyl functionality significantly influences the chemical properties of the ring, particularly the acidity of the methylene (B1212753) protons at the 4th position.

From a synthetic perspective, the 3,5-pyrazolidinedione nucleus is commonly prepared through the cyclization of a malonic acid derivative with a hydrazine (B178648). researchgate.netasianpubs.org For instance, the reaction of diethyl malonate with phenylhydrazine (B124118) can yield 1-phenyl-3,5-pyrazolidinedione. researchgate.net This straightforward synthesis allows for a wide variety of substituents to be introduced at the N1, N2, and C4 positions, making it a versatile scaffold for creating large libraries of compounds.

The 3,5-pyrazolidinedione moiety is recognized as an important pharmacophore, meaning it is a key structural feature responsible for a drug's biological activity. jscimedcentral.com Its derivatives have been reported to exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. jscimedcentral.com This wide range of activities has cemented the 3,5-pyrazolidinedione core as a "privileged scaffold" in medicinal chemistry.

Table 1: Prominent Marketed Drugs Featuring the 3,5-Pyrazolidinedione Core

| Drug Name | Therapeutic Use |

| Phenylbutazone | Anti-inflammatory |

| Sulfinpyrazone | Uricosuric (for gout) |

| Kebuzone | Anti-inflammatory |

| Mofebutazone | Anti-inflammatory |

| Feprazone | Anti-inflammatory |

| Source: jscimedcentral.com |

Significance of N-Substitution in Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in organic and medicinal chemistry. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals. nih.govresearchgate.netrsc.org The introduction of a substituent onto a nitrogen atom within a heterocyclic ring, known as N-substitution, is a powerful tool for modulating the molecule's properties. researchgate.net

N-substitution can profoundly alter a compound's:

Physicochemical Properties: Characteristics such as polarity, solubility, and lipophilicity can be fine-tuned. For example, introducing a polar group can enhance water solubility, which is often a desirable trait for drug candidates. researchgate.net

Pharmacokinetic Profile: How a drug is absorbed, distributed, metabolized, and excreted (ADME) can be significantly influenced by N-substituents. This can affect the drug's bioavailability and half-life.

Pharmacological Activity: The nature of the N-substituent can directly impact how the molecule interacts with its biological target, potentially enhancing its potency or altering its mechanism of action. researchgate.net

The pyridine (B92270) ring itself is a six-membered aromatic heterocycle that is a common feature in many FDA-approved drugs. nih.govrsc.orgnih.gov Its inclusion in a molecule can enhance biological activity and improve pharmacokinetic properties. researchgate.net

Rationale for Investigating Pyridinyl Substitution on Pyrazolidinedione Scaffolds

The rationale for synthesizing and studying compounds like 1-(4-pyridinyl)-3,5-pyrazolidinedione stems from the principles of molecular hybridization or scaffold hopping in drug design. The core idea is to combine two pharmacologically important scaffolds—in this case, pyridine and 3,5-pyrazolidinedione—to create a new molecule with potentially synergistic or novel biological activities. nih.govresearchgate.net

Both the pyridine and pyrazolidinedione rings are considered privileged structures due to their frequent appearance in bioactive compounds. jscimedcentral.comrsc.org The pyridine moiety is a polar, ionizable aromatic system that can improve the solubility and bioavailability of less soluble compounds. researchgate.net By attaching a pyridine ring to the N1 position of the pyrazolidinedione core, chemists aim to:

Introduce New Interaction Points: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to new or stronger interactions with biological targets.

Modulate Electronic Properties: The electron-withdrawing nature of the pyridine ring can influence the electronic distribution within the pyrazolidinedione system, which may affect its reactivity and binding affinity.

Explore New Biological Space: The combination of these two scaffolds may lead to compounds that target different biological pathways than the individual components, opening up new therapeutic possibilities.

Research into related structures supports this rationale. For example, a study on N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrated their potential as antifungal agents, validating the combination of pyrazole and pyridine moieties. mdpi.comnih.gov Another study that synthesized pyrazolone (B3327878) derivatives linked to picolinic acid (a pyridine derivative) reported promising anti-inflammatory and neuroprotective activities. nih.gov These findings underscore the scientific interest in exploring the biological potential of hybrid molecules like 1-(4-pyridinyl)-3,5-pyrazolidinedione.

Structure

2D Structure

3D Structure

Properties

CAS No. |

820238-79-7 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

1-pyridin-4-ylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12) |

InChI Key |

MUQVSELJJWXTJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Pyrazolidinediones and N Substituted Analogues

Established Routes for Pyrazolidinedione Core Synthesis

The fundamental structure of 3,5-pyrazolidinedione is typically constructed through cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Dicarbonyl Compounds

A primary and widely employed method for synthesizing the 3,5-pyrazolidinedione ring system is the cyclocondensation reaction between a hydrazine derivative and a dicarbonyl compound, most commonly a malonic acid derivative.

The reaction of diethyl malonate with hydrazine or its substituted analogues is a cornerstone for the formation of the 3,5-pyrazolidinedione nucleus. ijpsr.com This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of diethyl malonate, followed by an intramolecular cyclization with the elimination of two molecules of ethanol (B145695).

For instance, the reaction of diethyl malonate with phenylhydrazine (B124118) is a known method to produce 1-phenyl-3,5-pyrazolidinedione. ijpsr.com This straightforward condensation provides a versatile platform for accessing a variety of N-substituted pyrazolidinediones by selecting the appropriate hydrazine derivative. The reaction can be carried out in a suitable solvent, often an alcohol, and may be heated to drive the reaction to completion. While this method is effective, in some instances, the use of diethyl malonate as a leaving group in reactions with hydrazine hydrate (B1144303) has been observed, leading to the formation of unexpected azine compounds. mdpi.com

A general representation of this reaction is depicted below:

Reaction Scheme: Diethyl Malonate and Hydrazine Cyclocondensation

| Reactant 1 | Reactant 2 | Product |

| Diethyl Malonate | Hydrazine Derivative (e.g., Phenylhydrazine) | N-Substituted 3,5-Pyrazolidinedione |

This method's adaptability allows for the synthesis of a wide array of pyrazolidinedione derivatives by simply varying the substituent on the hydrazine starting material.

To enhance the efficiency and sustainability of the cyclocondensation reaction, various catalysts have been explored. Imidazole (B134444), for example, has been recognized for its catalytic activity in various organic transformations due to its amphoteric nature. ias.ac.innih.gov It can act as a mild base to facilitate deprotonation or as a nucleophilic catalyst.

While specific literature detailing the use of imidazole in an exclusively aqueous medium for the synthesis of the unsubstituted 3,5-pyrazolidinedione core is not extensively documented, related research supports its potential. For instance, imidazole has been effectively used as an organocatalyst in the synthesis of related heterocyclic systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, in an aqueous ethanol mixture, demonstrating its utility in promoting cyclization reactions in greener solvents. ias.ac.in The basicity of imidazole is relatively low, which can help in minimizing the formation of byproducts and increasing the product yield. ias.ac.in In other related syntheses, Mg(II) acetylacetonate (B107027) has been used as a catalyst in water for the preparation of pyrazolidine-3,5-dione (B2422599) derivatives, highlighting the feasibility of conducting these reactions in aqueous media. researchgate.net

The catalytic cycle of imidazole would likely involve the activation of the hydrazine or the malonate ester, thereby facilitating the nucleophilic attack and subsequent cyclization. The use of an aqueous medium is advantageous from an environmental and economic perspective.

Condensation with Carbon Suboxide

The reaction would theoretically involve the attack of two nucleophilic centers of a hydrazine derivative onto the electrophilic carbons of carbon suboxide, leading to the formation of a six-membered ring. However, the high reactivity and challenging handling of carbon suboxide limit its practical application in routine synthesis.

Strategies for N-Substitution on the Pyrazolidinedione Ring System

The introduction of specific substituents on the nitrogen atoms of the pyrazolidinedione ring is crucial for tuning the molecule's properties. For the synthesis of 1-(4-pyridinyl)-3,5-pyrazolidinedione, two primary strategies can be envisioned: starting with a pre-functionalized hydrazine or functionalizing the pre-formed pyrazolidinedione ring.

Introduction of Aromatic and Heteroaromatic Moieties (e.g., Phenyl, Pyridinyl)

The most direct method to synthesize 1-(4-pyridinyl)-3,5-pyrazolidinedione is the cyclocondensation reaction between 4-pyridinylhydrazine and diethyl malonate. This approach introduces the desired pyridinyl moiety from the outset. The reaction would proceed similarly to the general cyclocondensation described earlier, yielding the target compound directly.

Alternatively, if starting with the unsubstituted 3,5-pyrazolidinedione, an N-arylation reaction can be employed to introduce the 4-pyridinyl group. This involves the reaction of the pyrazolidinedione with a suitable 4-substituted pyridine (B92270), such as 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-fluoronitrobenzene). semanticscholar.org Such reactions often require a catalyst, typically a copper or palladium complex, and a base to facilitate the coupling. semanticscholar.org For instance, N-arylation of pyrazoles with fluoronitrobenzene has been achieved using potassium tert-butoxide in DMSO. semanticscholar.org Microwave-assisted conditions have also been shown to accelerate these types of N-arylation reactions. semanticscholar.org

Nucleophilic Attack and Electrophilic Substitution Approaches

The foundational approach to synthesizing the 3,5-pyrazolidinedione ring is a cyclocondensation reaction, a classic example of nucleophilic attack. This method typically involves the reaction of a substituted hydrazine with a malonic acid derivative, such as diethyl malonate. In a representative synthesis, diethyl malonate and phenylhydrazine are reacted to form the 1-phenyl-3,5-pyrazolidinedione nucleus nih.govijpsr.com. The mechanism proceeds via nucleophilic attack of the hydrazine onto the carbonyl carbons of the malonate, followed by intramolecular cyclization and elimination of ethanol to yield the heterocyclic ring.

Once formed, the 3,5-pyrazolidinedione ring exhibits notable reactivity, particularly at the C4 position. The two adjacent carbonyl groups at the C3 and C5 positions increase the acidity of the methylene (B1212753) protons at C4, facilitating the formation of a carbanion. This carbanion is a potent nucleophile that can readily participate in various reactions. For instance, it can undergo electrophilic substitution. A documented example is the reaction of 1-phenyl-3,5-pyrazolidinedione with an electrophile like tetracyanoethylene (B109619) (TCE), resulting in the formation of a 4-dicyanomethylene derivative researchgate.net. This reactivity allows for further functionalization of the pyrazolidinedione core.

Multi-component Reaction Design for Diversified N-Substituted Pyrazolidinediones

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, prized for their efficiency, atom economy, and ability to generate complex molecules in a single step researchgate.netnih.gov. MCRs combine three or more starting materials in a one-pot reaction, where the majority of the atoms from the reactants are incorporated into the final product nih.gov. These reactions are characterized by their operational simplicity and reduced need for intermediate purification steps, aligning with the principles of green chemistry researchgate.net.

For the synthesis of pyrazole (B372694) and pyrazolidinedione derivatives, MCRs offer a highly convergent and versatile approach to creating structural diversity. For example, a five-component reaction involving hydrazine hydrate, ethyl 4-chloro-3-oxobutanoate, malononitrile (B47326), diverse aldehydes, and 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) has been developed to produce highly substituted pyrano[2,3-c]pyrazoles nih.gov. While not directly yielding 1-substituted 3,5-pyrazolidinediones, these strategies demonstrate the potential of MCRs to construct complex heterocyclic systems related to the pyrazole family. The design of an MCR to specifically target N-substituted pyrazolidinediones would involve the careful selection of components that can assemble in a programmed sequence, such as a hydrazine, a malonate equivalent, and a third component to introduce diversity.

Palladium-Catalyzed Arylation Methods for N-Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a state-of-the-art method for forming carbon-nitrogen bonds wikipedia.org. This reaction is instrumental for the N-arylation of a wide range of nitrogen-containing heterocycles wikipedia.orgnih.gov. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the N-H containing substrate (in this case, a pyrazolidinedione), deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst wikipedia.org.

The versatility of the Buchwald-Hartwig amination has been expanded through the development of various generations of phosphine (B1218219) ligands that stabilize the palladium catalyst and facilitate the reaction with a broad scope of substrates, including less reactive aryl chlorides wikipedia.org. This methodology is highly relevant for the synthesis of 1-aryl-3,5-pyrazolidinediones. It offers a direct route to couple a pre-formed 3,5-pyrazolidinedione with an aryl halide. For instance, an unsubstituted 3,5-pyrazolidinedione could be coupled with an appropriate aryl halide, or an existing N-H pyrazole could be arylated using this method nih.govresearchgate.net. The reaction conditions are generally mild and tolerant of many functional groups, making it a powerful tool for late-stage functionalization in a synthetic sequence.

Specific Synthetic Considerations for Pyridinyl-Substituted Pyrazolidinediones

Synthesizing the target compound, 1-(4-pyridinyl)-3,5-pyrazolidinedione, requires addressing challenges unique to the incorporation of a pyridine ring, a Lewis basic heterocycle.

Challenges and Opportunities in Direct Pyridinyl Incorporation

The direct incorporation of a pyridinyl group onto the nitrogen of the pyrazolidinedione ring presents specific challenges, particularly when using metal-catalyzed methods like the Buchwald-Hartwig amination. The nitrogen atom of the pyridine ring is Lewis basic and can act as a ligand, coordinating to the palladium catalyst. This coordination can inhibit or poison the catalyst, preventing it from participating in the desired catalytic cycle and leading to low or no yield nih.govmdpi.com. This is a well-documented challenge in the cross-coupling of nitrogen-containing heteroaryl halides nih.gov. To overcome this, specific ligands and reaction conditions may be required, such as using higher catalyst loadings or specialized ligands that are less susceptible to displacement by the pyridine substrate mdpi.com.

An alternative to direct N-arylation is the classical cyclocondensation approach. This route avoids the use of metal catalysts for the key ring-forming step, thereby circumventing the issue of catalyst inhibition. The primary challenge in this approach shifts to the availability and stability of the pyridinyl-hydrazine precursor.

Precursor Design for 1-(4-pyridinyl) Functionalization

The most direct and classical synthetic route to 1-(4-pyridinyl)-3,5-pyrazolidinedione involves the cyclocondensation of two key precursors: 4-hydrazinopyridine (B1297392) and a malonic ester, typically diethyl malonate.

| Precursor | Structure | Role |

| 4-Hydrazinopyridine |  | Provides the N-N backbone and the 1-(4-pyridinyl) substituent. |

| Diethyl Malonate |  | Provides the three-carbon chain with two carbonyl groups. |

The synthesis of the 4-hydrazinopyridine precursor itself is a critical step. It is often prepared from 4-chloropyridine hydrochloride and hydrazine hydrate researchgate.net. The reaction involves a nucleophilic aromatic substitution where the hydrazine displaces the chloride on the pyridine ring. The resulting 4-hydrazinopyridine can then be reacted with diethyl malonate, likely under heating in a suitable solvent, to induce the cyclocondensation reaction and form the target 1-(4-pyridinyl)-3,5-pyrazolidinedione ring system ijpsr.commdpi.com. This precursor-based strategy bypasses the potential complications of metal-catalyzed N-arylation with a pyridine-containing substrate.

Structural Elucidation and Conformational Analysis of N Substituted Pyrazolidinediones

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazolidinedione ring and the 4-pyridinyl substituent.

Pyridinyl Protons: The protons on the pyridine (B92270) ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom, the protons ortho to the nitrogen (at C2 and C6) are expected to be the most deshielded and appear as a doublet. The protons meta to the nitrogen (at C3 and C5) will appear as another doublet at a slightly lower chemical shift.

Pyrazolidinedione Ring Protons: The methylene (B1212753) protons (-CH₂-) of the pyrazolidinedione ring are expected to appear as a singlet in the range of δ 3.0-4.0 ppm. The exact chemical shift would be influenced by the electronic effects of the neighboring carbonyl and nitrogen atoms. The N-H proton of the pyrazolidinedione ring, if present and not exchanged with the solvent, would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Pyridinyl Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitrogen (C4) and the carbons ortho to the nitrogen (C2, C6) would be the most deshielded.

Pyrazolidinedione Ring Carbons: The carbonyl carbons (C3 and C5) are expected to have the largest chemical shifts, typically in the range of δ 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. jscimedcentral.com The methylene carbon (C4) would appear at a much lower chemical shift.

Predicted NMR Data for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridinyl H2, H6 | ~8.5-8.8 (d) | ~150-155 |

| Pyridinyl H3, H5 | ~7.5-7.8 (d) | ~120-125 |

| Pyrazolidinedione CH₂ | ~3.5 (s) | ~40-50 |

| Pyrazolidinedione C=O | - | ~165-175 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-pyridinyl)-3,5-pyrazolidinedione is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, data from related pyrazolidinedione and pyridine derivatives can be used for prediction. jscimedcentral.com

C=O Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the pyrazolidinedione ring are expected in the region of 1650-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic nature of the substituent.

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazolidinedione ring.

C-N Stretching: The stretching vibration of the C-N bond of the pyridine ring and the pyrazolidinedione ring would likely appear in the fingerprint region, typically between 1300 and 1400 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring should exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group in the pyrazolidinedione ring would appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak to Medium |

| C=O Stretch (Amide) | 1650 - 1750 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis. For 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-, the molecular formula is C₉H₉N₃O₂ with a molecular weight of 191.19 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways include:

Loss of the Pyridinyl Group: Cleavage of the N-N bond or the N-C bond connecting the pyridine ring to the pyrazolidinedione ring.

Fragmentation of the Pyrazolidinedione Ring: This could involve the loss of CO, HNCO, or other small neutral molecules.

Fragmentation of the Pyridine Ring: Characteristic losses associated with the pyridine ring structure.

A prominent peak in the mass spectrum would likely correspond to the molecular ion [M]⁺. Other significant peaks would represent stable fragment ions. For instance, a fragment corresponding to the pyridinyl cation (m/z 78) might be observed.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 1-(4-pyridinyl)-3,5-pyrazolidinedione has not been reported in the searched literature, studies on related pyrazolidinedione derivatives have been conducted. nih.govresearchgate.net A crystal structure of the target compound would definitively establish:

Conformation of the Rings: The planarity or puckering of the pyrazolidinedione ring and the orientation of the pyridinyl substituent relative to the pyrazolidinedione ring.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···O=C), π-π stacking interactions between the pyridine rings, and other van der Waals forces that stabilize the crystal packing. These interactions are crucial in determining the solid-state properties of the compound.

Tautomeric Form: In the solid state, the molecule will exist in a specific tautomeric form, which can be unambiguously identified through the location of protons and the bond lengths within the pyrazolidinedione ring.

Tautomeric Equilibria in 3,5-Pyrazolidinedione Systems

Pyrazolidinedione systems can exist in several tautomeric forms, and the equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the nature of the substituents.

Theoretical and Experimental Investigation of Possible Tautomeric Forms

For 1-(4-pyridinyl)-3,5-pyrazolidinedione, several tautomeric forms are possible, including the diketo, enol, and zwitterionic forms.

Diketo Form: This is the form with two carbonyl groups at positions 3 and 5.

Enol Forms: Enolization can occur at either the C4 position, leading to a C-enol, or at one of the nitrogen atoms, leading to an N-enol (or hydroxypyrazole) form.

Zwitterionic Form: Intramolecular proton transfer could lead to a zwitterionic species.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of these tautomers in the gas phase and in different solvents. Experimental investigations, primarily using NMR and UV-Vis spectroscopy, can provide evidence for the predominant tautomeric form in solution. For example, the chemical shifts of the ring protons and carbons in NMR, and the absorption maxima in UV-Vis, would be different for each tautomer.

For N-aryl pyrazolidinediones, the tautomeric equilibrium is often shifted towards the enol form, which is stabilized by conjugation with the aryl ring. researchgate.net In the case of 1-(4-pyridinyl)-3,5-pyrazolidinedione, the electron-withdrawing nature of the pyridine ring would likely influence the acidity of the N-H and C-H protons, thereby affecting the position of the tautomeric equilibrium. The equilibrium may also be significantly different in polar versus non-polar solvents due to differential solvation of the tautomers.

Impact of N-Substituents, including Pyridinyl, on Tautomeric Preference

The equilibrium between these forms is a delicate balance of electronic and steric effects imparted by the N-substituent, as well as the influence of the solvent environment. For N-aryl substituted pyrazolidinediones, the electronic character of the aryl ring is a key determinant. Electron-withdrawing groups on the aryl substituent tend to increase the acidity of the N-H proton and the protons on the C-4 position, thereby influencing the position of the tautomeric equilibrium.

In the specific case of 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- , the pyridinyl group, being an electron-withdrawing heteroaromatic system, is expected to significantly influence the tautomeric preference. The nitrogen atom in the pyridine ring can also act as a proton acceptor, introducing the possibility of intramolecular hydrogen bonding or the formation of a zwitterionic tautomer.

Research on analogous compounds, such as 1-(n-pyridinyl)butane-1,3-diones, has shown that the position of the nitrogen in the pyridine ring affects the keto-enol equilibrium. ruc.dk Density functional theory (DFT) calculations and NMR spectroscopic data on these related structures provide valuable insights into the potential behavior of 1-(4-pyridinyl)-3,5-pyrazolidinedione. ruc.dk

The possible tautomeric forms for 1-(4-pyridinyl)-3,5-pyrazolidinedione are depicted below:

Diketo Form: Both carbonyl groups at positions 3 and 5 are present as C=O.

Keto-Enol Forms: One of the carbonyl groups is enolized to a C=C-OH functionality. Two distinct keto-enol tautomers are possible, involving either the C-3 or C-5 carbonyl group.

Zwitterionic Form: The acidic proton from the pyrazolidinedione ring may be transferred to the basic nitrogen of the pyridinyl substituent, resulting in a zwitterionic species.

The relative stability of these tautomers is governed by a combination of factors including resonance stabilization, intramolecular hydrogen bonding, and solvent polarity. For instance, in nonpolar solvents, intramolecularly hydrogen-bonded keto-enol forms are often favored, whereas polar solvents may stabilize the diketo or zwitterionic forms.

While a dedicated study exclusively on the tautomeric equilibrium of 1-(4-pyridinyl)-3,5-pyrazolidinedione is not extensively reported in the reviewed literature, studies on similar structures, such as (E)-1-phenyl-4-((pyridin-2-ylamino)methylene)pyrazolidine-3,5-dione, have been conducted. rsc.org The structural elucidation of this compound through single-crystal X-ray analysis and spectroscopic techniques confirmed its existence in a specific tautomeric form stabilized by intramolecular hydrogen bonding. rsc.org

Computational studies, such as those employing DFT methods, are powerful tools for predicting the relative energies and, therefore, the preferred tautomeric forms of such molecules. For related pyrazolone (B3327878) derivatives, DFT calculations have been successfully used to evaluate the keto-enol tautomerization process and have shown that the equilibrium can heavily favor one form over the other depending on the substitution pattern. nih.gov

The following table summarizes the general influence of N-substituents on the tautomeric preference of pyrazolidinediones based on findings from related structures.

| N-Substituent Type | Expected Influence on Tautomeric Equilibrium | Predominant Tautomeric Form (Predicted) |

| Alkyl | Electron-donating, may favor the diketo form. | Diketo |

| Phenyl | Electron-withdrawing (inductive), resonance effects. | Mixture of diketo and keto-enol forms. |

| Substituted Phenyl | Effect depends on the nature and position of the substituent (electron-donating or -withdrawing). | Varies with substituent. |

| Pyridinyl | Strongly electron-withdrawing, potential for H-bonding and zwitterion formation. | Likely favors keto-enol or zwitterionic forms, especially in polar solvents. |

It is important to note that experimental verification through techniques like NMR spectroscopy (¹H, ¹³C, ¹⁵N) and X-ray crystallography is crucial to definitively establish the predominant tautomeric form of 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- in different states (solid and solution) and environments.

Computational and Theoretical Investigations of 3,5 Pyrazolidinedione, 1 4 Pyridinyl

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost, making them suitable for studying heterocyclic systems.

The electronic structure of 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- is characterized by the interplay between the electron-donating potential of the pyrazolidinedione ring and the electron-withdrawing nature of the pyridinyl group. DFT calculations are used to determine key parameters that describe the molecule's reactivity. These global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical behavior.

Table 1: Typical Global Reactivity Descriptors Calculated via DFT for Pyrazole (B372694) Derivatives This table presents representative data for the class of compounds to illustrate the application of DFT in calculating reactivity descriptors.

| Descriptor | Formula | Typical Calculated Value (eV) | Significance |

| HOMO Energy (EHOMO) | - | ~ -6.5 to -7.5 | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | ~ -1.5 to -2.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.5 | Chemical stability, low reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.0 to 5.0 | Power to attract electrons |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.25 to 2.75 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | ~ 0.18 to 0.22 | Reciprocal of hardness, indicates high reactivity |

A Molecular Electrostatic Potential (MEP) map is a vital tool for understanding intermolecular interactions. nih.gov It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with biological receptors or other molecules. rsc.org

For 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygens of the pyrazolidinedione ring and the nitrogen atom of the pyridine (B92270) ring. These regions are susceptible to electrophilic attack and are prime sites for forming hydrogen bonds with hydrogen-bond donors in a receptor active site. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the pyrazolidinedione ring, making this site a potential hydrogen-bond donor.

Neutral Potential (Green): Typically found over the carbon frameworks of the aromatic pyridine ring.

The MEP analysis helps rationalize the binding orientation of the molecule within a protein's active site, where electrostatic complementarity is a key driver of recognition and affinity. rsc.org

Molecular Modeling and Docking Simulations

Molecular modeling techniques, especially docking simulations, are instrumental in predicting how a ligand like 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- might bind to a biological target, typically a protein or enzyme. mdpi.com

Docking studies computationally place a ligand into the active site of a target protein to predict its preferred binding mode and affinity. For pyrazolidinedione derivatives, common targets in non-clinical studies include enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases. nih.govresearchgate.net

In a typical docking simulation against an enzyme like COX-2, 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- would be evaluated for its ability to form stable interactions with key amino acid residues in the binding pocket. nih.gov The predicted interactions often include:

Hydrogen Bonds: The carbonyl oxygens and the pyridinyl nitrogen are expected to act as hydrogen bond acceptors, interacting with residues like Arginine, Tyrosine, or Serine. nih.gov The N-H group of the pyrazolidinedione ring can serve as a hydrogen bond donor.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic or π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan within the active site. nih.gov

π-Cation Interactions: The electron-rich pyridine ring may interact favorably with positively charged residues like Lysine or Arginine. nih.gov

The results are quantified using a scoring function, which estimates the binding free energy (in kcal/mol), with lower values indicating a more favorable interaction. mdpi.com

Table 2: Predicted Interaction Profile for a Pyrazolidinedione Ligand in a COX-2 Active Site Model This table is a representative example based on docking studies of similar heterocyclic inhibitors.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue |

| Hydrogen Bond (Acceptor) | Pyrazolidinedione Carbonyl (C=O) | Arg513, His90 |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Tyr355 |

| Hydrogen Bond (Donor) | Pyrazolidinedione Amine (N-H) | Ser530 |

| Hydrophobic (π-π Stacking) | Pyridine Ring | Phe518, Trp387 |

The 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- molecule possesses conformational flexibility, primarily due to the single bond connecting the pyrazolidinedione and pyridine rings. The dihedral angle of this bond dictates the relative orientation of the two ring systems, which can significantly impact the molecule's ability to fit into a binding site.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, explores the potential energy surface of the molecule to identify low-energy, stable conformations. This exploration is crucial because only specific conformations may be "active" or capable of binding effectively to a biological target. During docking simulations, the ligand is often treated as flexible to allow it to adopt the optimal conformation within the constraints of the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like pyrazolidinedione derivatives, a QSAR model could be developed to predict their anti-inflammatory potency, for instance.

The process involves:

Data Set Assembly: A collection of pyrazolidinedione derivatives with experimentally measured biological activity is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A QSAR model for pyrazolidinedione anti-inflammatory agents might reveal that activity is positively correlated with certain electronic properties (e.g., a specific charge on the carbonyl oxygen) and negatively correlated with steric bulk at a particular position. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

| 3D-Descriptors | Jurs descriptors, WHIM descriptors | 3D aspects of molecular structure |

These predictive models are valuable in drug discovery for prioritizing the synthesis of new compounds and designing molecules with enhanced potency.

Development of Molecular Descriptors and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov The development of robust QSAR models heavily relies on the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netacs.org For a molecule like 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-, a diverse set of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics.

The process of developing a QSAR model for a series of pyrazolidinedione derivatives would involve the calculation of a wide array of molecular descriptors. researchgate.net These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, in a study of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives, 3D-QSAR models were developed to understand their inhibitory activity against monoamine oxidases. nih.gov Similarly, QSAR studies on other nitrogen-containing heterocycles have demonstrated the importance of descriptors related to lipophilicity, electronic properties, and molecular shape in determining biological activity. nih.gov

A hypothetical set of molecular descriptors that would be relevant for building a QSAR model for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- and its analogues is presented in the table below. These descriptors would be calculated for a series of related compounds and then correlated with their experimentally determined biological activities to derive a predictive QSAR model.

| Descriptor Class | Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |

| Number of H-bond acceptors | The number of electronegative atoms (N, O) with lone pairs. | |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecule. |

| Kier & Hall Connectivity Indices | Indices that describe the connectivity of atoms within the molecule. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | |

| Dipole Moment | A measure of the overall polarity of the molecule. |

This table is for illustrative purposes and represents a general approach to descriptor selection for QSAR modeling of heterocyclic compounds.

Predictive Modeling for Biological Activities (non-clinical)

Predictive modeling, often in conjunction with QSAR, is a powerful non-clinical tool for forecasting the biological activities of new chemical entities. mdpi.commdpi.com By leveraging computational models trained on existing data, researchers can prioritize the synthesis and testing of compounds with a higher probability of desired biological effects. For 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-, predictive models could be developed to assess its potential for various biological activities known to be associated with the pyrazolidinedione scaffold, such as anti-inflammatory, anticancer, and antimicrobial effects. researchgate.net

The process typically involves the use of machine learning algorithms to build models that can predict biological activity based on molecular descriptors. nih.gov For example, a study on pyrazolo[1,5-a]pyrimidines utilized in silico predictions of physicochemical and pharmacokinetic properties to guide the selection of compounds for synthesis and biological evaluation. nih.gov The predictive models can range from simple linear regression to more complex methods like artificial neural networks and support vector machines. mdpi.com

A hypothetical predictive model for the biological activities of 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- might be based on its structural similarity to known active compounds and its calculated molecular properties. The table below illustrates potential predicted activities based on the known biological profile of related pyrazolidinedione derivatives.

| Biological Activity | Prediction Method | Predicted Outcome | Rationale |

| Anti-inflammatory | Similarity Search & Docking | Potential Activity | The pyrazolidinedione core is a known pharmacophore for anti-inflammatory agents. nih.gov |

| Anticancer | QSAR Model | Moderate Activity | Some pyrazolidinedione derivatives have shown cytotoxic effects on cancer cell lines. researchgate.net |

| Antimicrobial | Pharmacophore Matching | Possible Activity | The presence of the pyridine ring and the pyrazolidinedione nucleus may confer antimicrobial properties. |

This table presents hypothetical predictions based on the known activities of related compounds and is for illustrative purposes only.

Mechanistic Computational Studies for Chemical Reactions

Reaction Pathway Analysis (e.g., Oxidative Rearrangements, Cycloadditions)

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed analysis of reaction pathways, transition states, and intermediates. For 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-, computational studies can elucidate the mechanisms of its formation and subsequent reactions, such as oxidative rearrangements and cycloadditions.

A computational study on the oxidative aromatization of pyrazolines using 1,2,4-triazolinediones provided evidence for a stepwise oxidation mechanism via hydrogen abstraction–addition. researchgate.netmdpi.comacs.org Such studies, typically employing Density Functional Theory (DFT), can map out the potential energy surface of a reaction, identifying the most favorable pathway.

Cycloaddition reactions are also a key area of investigation. A DFT study on the [3+2] cycloaddition reactions between nitrylimines and nitroethenes showed that the reaction proceeds via a single-step mechanism. mdpi.com The analysis of transition states in these reactions can explain the observed regioselectivity and stereoselectivity. nih.gov For the synthesis of pyrazolidine (B1218672) derivatives, [3+2] cycloadditions of azomethine imines are a valuable tool, and computational studies can help in understanding the role of catalysts in controlling the stereochemical outcome. mdpi.com

The following table summarizes findings from computational studies on reaction pathways relevant to pyrazolidinedione chemistry.

| Reaction Type | Computational Method | Key Findings |

| Oxidative Aromatization of Pyrazolines | DFT | The reaction proceeds through a stepwise mechanism involving hydrogen abstraction-addition. researchgate.netacs.org |

| [3+2] Cycloaddition | DFT | Can proceed via a concerted or stepwise mechanism depending on the reactants and conditions. mdpi.com |

| [3+2] Cycloaddition of Azomethine Imines | DFT | The regioselectivity and enantioselectivity can be controlled by the choice of catalyst. nih.govmdpi.com |

This table summarizes general findings from computational studies on related pyrazoline and pyrazolidine systems.

Role of Catalysts and Solvents in Pyrazolidinedione Synthesis

The synthesis of pyrazolidinediones can be influenced by the choice of catalysts and solvents. Computational studies play a crucial role in understanding these effects at a molecular level. For instance, the synthesis of pyrazolidine derivatives has been shown to be effectively catalyzed by organocatalysts. nih.gov Computational modeling can reveal the interactions between the catalyst and the reactants, explaining the observed acceleration and stereoselectivity.

A study on the synthesis of pyrazolidine derivatives through a domino aza-Michael/hemiacetal sequence utilized secondary amines as organocatalysts. nih.gov DFT calculations can be employed to model the transition states of the catalyzed reaction, providing insights into how the catalyst lowers the activation energy. Similarly, the use of a Cu(II)tyrosinase enzyme as a catalyst in a one-pot synthesis of pyrazolidinedione derivatives highlights the potential for biocatalysis, where computational docking can be used to understand the enzyme-substrate interactions. researchgate.net

Solvent effects can also be significant. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the influence of different solvents on the reaction pathway. A DFT study on cycloaddition reactions used the PCM to investigate solvent effects, showing that they can alter the nature of the reaction mechanism. nih.gov The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity. semanticscholar.org

The table below provides an overview of the computational investigation of catalysts and solvents in the synthesis of related heterocyclic compounds.

| Factor Investigated | Computational Approach | General Findings |

| Organocatalysis | DFT, Transition State Modeling | Organocatalysts can lower the activation energy and control stereoselectivity through specific interactions with reactants. nih.gov |

| Biocatalysis | Molecular Docking | Enzymes can provide a highly specific environment for the reaction, leading to high yields and selectivity. researchgate.net |

| Solvent Effects | PCM, DFT | The polarity of the solvent can stabilize charged intermediates and transition states, influencing the reaction mechanism and rate. nih.govsemanticscholar.org |

This table illustrates the general principles of how catalysts and solvents are investigated computationally in the context of heterocyclic synthesis.

Chemical Reactivity and Derivatization of N Substituted 3,5 Pyrazolidinediones

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1-(4-pyridinyl)-3,5-pyrazolidinedione in substitution reactions is dictated by the different electronic environments of the pyrazolidinedione and pyridine (B92270) rings.

Electrophilic Substitution: The most reactive site for electrophilic attack on the pyrazolidinedione moiety is the carbon at position 4 (C4). The two adjacent carbonyl groups significantly increase the acidity of the C4-protons, facilitating the formation of a nucleophilic enolate in the presence of a base. This enolate readily reacts with a variety of electrophiles. This reactivity is the foundation for the condensation and alkylation reactions discussed in section 5.4.

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Reactions like nitration and sulfonation require harsh conditions, which may not be compatible with the pyrazolidinedione ring. quimicaorganica.orgrsc.org Friedel-Crafts alkylations and acylations are typically not feasible because the Lewis acid catalysts used in these reactions coordinate with the basic nitrogen of the pyridine ring, further deactivating it. quimicaorganica.org If the reaction does proceed, substitution is directed to the C3 and C5 positions of the pyridine ring. quimicaorganica.org

Nucleophilic Substitution: The pyrazolidinedione ring is generally resistant to nucleophilic attack. However, the exocyclic double bond of 4-arylidene derivatives, formed via condensation at C4, is an excellent Michael acceptor and readily undergoes nucleophilic addition.

Conversely, the 4-pyridinyl substituent is susceptible to nucleophilic aromatic substitution (SNAr). The ring nitrogen atom withdraws electron density, particularly from the C2 and C6 positions, making them susceptible to attack by strong nucleophiles. This reactivity can be further enhanced by N-alkylation or N-oxidation of the pyridine ring, which increases its electron deficiency.

Oxidation and Reduction Pathways

The 1-(4-pyridinyl)-3,5-pyrazolidinedione scaffold and its derivatives can undergo various oxidation and reduction reactions.

Reduction: A common reduction reaction involves the 4-arylidene derivatives. The carbon-carbon double bond of the 4-benzylidene side chain can be selectively reduced to the corresponding single bond, yielding 4-benzyl derivatives. researchgate.net This transformation is typically achieved using standard catalytic hydrogenation methods. More forceful reduction conditions can lead to the reduction of the carbonyl groups of the pyrazolidinedione ring itself, ultimately forming the corresponding pyrazolidine (B1218672). csic.es

Oxidation: The 4-arylidene derivatives are also key substrates for oxidation reactions. The exocyclic double bond can be epoxidized to form spiro-oxiranes, which are valuable synthetic intermediates. researchgate.net Additionally, the nitrogen atom of the 1-(4-pyridinyl) substituent can be oxidized to a pyridine-N-oxide using oxidizing agents like peroxy acids. This modification significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. rsc.org

Formation of Condensed Ring Systems and Spiro Compounds

The reactivity of the 3,5-pyrazolidinedione core, particularly at the C4 position, makes it an excellent building block for the synthesis of more complex heterocyclic structures, including fused (condensed) rings and spiro compounds.

Condensed Ring Systems: N-substituted 3,5-pyrazolidinediones are versatile precursors for creating polycyclic systems. By reacting with appropriate bifunctional reagents, new rings can be fused to the pyrazolidinedione core. For instance, reactions with active nitrile compounds like malononitrile (B47326) can lead to the formation of pyrano[2,3-c]pyrazole systems. researchgate.net Similarly, reactions starting with 5-aminopyrazole derivatives can be used to construct pyrazolo[3,4-b]pyridine scaffolds. nih.govresearchgate.net The condensation of 4-arylidene pyrazolidinediones with reagents such as hydrazine (B178648) or hydroxylamine (B1172632) can yield fused pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. research-nexus.net

| Starting Material | Reagent(s) | Fused System Formed | Reference(s) |

| 1-Phenylpyrazolidine-3,5-dione (B12391) | 3-Formylchromone, then Hydrazine | Pyrazolo derivative | research-nexus.net |

| 1-Phenylpyrazolidine-3,5-dione | 3-Formylchromone, then Ammonia | Pyridine derivative | research-nexus.net |

| 5-Amino-1-substituted-pyrazole-4-carbonitriles | Diethylmalonate | Pyrazolo[3,4-b]pyridine | researchgate.net |

| Barbituric Acids (related diones) | Aromatic Aldehydes, Enol Ethers | Pyrano[2,3-d]pyrimidine | nih.gov |

Spiro Compounds: Spirocyclic systems containing the pyrazolidinedione moiety are frequently synthesized through multi-component cascade reactions. These reactions often begin with a Knoevenagel condensation at the C4 position, followed by a Michael addition and subsequent intramolecular cyclization. A prominent example is the one-pot, three-component reaction of an isatin, an amine, and a cyclic 1,3-dicarbonyl compound (like a pyrazolidinedione) to generate spiro[dihydropyridine-oxindoles]. beilstein-journals.org Organocatalytic asymmetric cascade reactions have also been developed to produce chiral spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high enantioselectivity. nih.gov

| Reaction Type | Reactants | Spiro System Formed | Reference(s) |

| Three-component reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Three-component cascade | Isatin, Malononitrile, Phthalhydrazide | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | nih.gov |

| One-pot synthesis | Isatin, 5-Aminopyrazole, Malononitrile | Spiro(indoline-3,4'-pyrazolo[3,4-b]pyridine) | nih.gov |

Chemical Modifications at Position 4 of the Pyrazolidinedione Ring

The active methylene (B1212753) group at the C4 position is the primary hub for the derivatization of the 1-(4-pyridinyl)-3,5-pyrazolidinedione ring.

Reactions with Aromatic Aldehydes to Form 4-Arylidene Derivatives

The most characteristic reaction of 3,5-pyrazolidinediones is the Knoevenagel condensation with aromatic aldehydes. wikipedia.org This reaction involves the nucleophilic addition of the C4 enolate to the aldehyde's carbonyl group, followed by dehydration to yield a 4-arylidene-3,5-pyrazolidinedione. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and can be performed in various solvents, including ethanol (B145695) or acetic acid. ijpsr.com This method allows for the introduction of a wide array of substituted aryl groups at the C4 position, creating a library of derivatives. ijpsr.comnih.gov

| Aldehyde | Catalyst/Solvent | Product | Reference(s) |

| 2-Methoxybenzaldehyde | Piperidine/Ethanol | 4-(2-Methoxybenzylidene) derivative | wikipedia.org |

| Various Aromatic Aldehydes | N/A | 4-Benzylidene-pyrazolidine-3,5-diones | ijpsr.com |

| Acrolein | Pyridine | trans-2,4-Pentadienoic acid (Doebner modification with malonic acid) | wikipedia.org |

Alkylation and Nitrile Derivatives

While condensation with aldehydes is more common, the C4 position can also be alkylated using alkyl halides, although this may lead to mixtures of C- and O-alkylated products depending on the reaction conditions. More significantly, the pyrazolidinedione scaffold is often used in reactions with nitrile-containing compounds.

For example, reaction with malononitrile in the presence of a base can lead to the formation of various heterocyclic products. researchgate.net Depending on the reaction pathway, this can result in the formation of a pyrano[2,3-c]pyrazole ring system or serve as a step in the construction of pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net The synthesis of 5-amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile highlights the stability and utility of nitrile-functionalized pyrazole precursors in building more complex molecules. bldpharm.com

Introduction of Complex Side Chains

The introduction of complex side chains at the C4 position is readily achieved using the 4-arylidene derivatives as versatile intermediates. These derivatives can participate in further reactions, such as cycloadditions. For example, 5-arylidenebarbituric acids (structurally related to pyrazolidinediones) undergo hetero-Diels-Alder reactions with enol ethers to yield complex pyrano[2,3-d]pyrimidine structures. nih.gov

Furthermore, multi-step sequences can be employed to build intricate side chains. A 4-arylidene derivative can be reduced (as in 5.2) and the aryl ring can be further functionalized. Alternatively, complex aldehydes can be used in the initial Knoevenagel condensation to install elaborate side chains in a single step. The reaction of 1-phenylpyrazolidine-3,5-dione with 3-formylchromone directly attaches a complex chromenylidene moiety to the C4 position, which itself becomes a reactive handle for subsequent cyclizations. research-nexus.net

Structure Activity Relationships Sar in N Substituted Pyrazolidinediones Non Clinical Focus

Influence of the N-Pyridine Moiety on Molecular Interactions

The pyridine (B92270) ring, a heterocyclic structure, is a cornerstone in medicinal chemistry and is the second most common heterocycle in FDA-approved drugs. nih.gov Its inclusion as an N-substituent in a pyrazolidinedione scaffold introduces specific molecular interaction capabilities. Pyridine can act as a hydrogen bond acceptor and participate in π-π stacking, influencing the molecule's binding affinity to biological targets. nih.gov Studies on various pyridine derivatives have shown that their antiproliferative activity can be enhanced by the presence and specific positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2). nih.gov Conversely, the addition of bulky groups or halogen atoms to the pyridine ring has been associated with lower antiproliferative activity. nih.gov In the context of 1-(4-pyridinyl)-3,5-pyrazolidinedione, the nitrogen atom in the pyridine ring and its position relative to other functional groups are critical in defining the molecule's electrostatic potential and its ability to engage with enzymatic targets.

Effects of Substituents at Position 4 on Biological Targets

The C4 position of the pyrazolidine-3,5-dione (B2422599) ring is a critical determinant of the molecule's biological profile. The acidity of the proton at this position is strongly correlated with its activity. pharmacy180.com

Modifications at the C4 position significantly alter the compound's inhibitory potential. Eliminating the acidic proton at C4 by creating 4,4-dialkyl derivatives typically abolishes anti-inflammatory activity. pharmacy180.com However, introducing specific substituents can confer targeted activities. For instance, substituting a 2-phenyl thioethyl group at this position can produce antigout activity. pharmacy180.com

In the context of bacterial enzyme inhibition, 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides have been identified as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.govresearchgate.net This indicates that an amide-linked substituent at the C4 position is a viable strategy for achieving antibacterial action by targeting peptidoglycan biosynthesis. The nature of the alkyl or aromatic groups attached to this carboxamide function would further modulate the binding affinity and inhibitory concentration.

The steric and electronic properties of substituents, even those distant from the core pyrazolidinedione ring, exert a significant influence on molecular activity. The positions of endocyclic nitrogen atoms relative to a substituent profoundly affect its electron-donating or -withdrawing properties. rsc.org Nitrogen atoms in an ortho position to a substituent can enhance electron donation and weaken electron withdrawal. rsc.org

SAR Studies Pertaining to Specific Enzyme Inhibition Pathways

The pyrazolidinedione scaffold and its bioisosteres, such as pyrazoles, are versatile frameworks for designing inhibitors against a wide array of enzymes.

Acetyl-CoA Carboxylase (ACC): Spiro-pyrazolidinedione derivatives have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. nih.govresearchgate.net Structure-based drug design led to the discovery of compounds with high metabolic stability. nih.govresearchgate.net SAR studies revealed that converting from a bicyclic to a monocyclic scaffold could resolve issues like low aqueous solubility and potent CYP inhibition, leading to the discovery of selective ACC1 inhibitors with improved drug-like properties. nih.gov The selection of variables for describing the inhibition mechanism of ACC often includes topological charge indices and geometrical descriptors. researchgate.net

COX Enzymes: Pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazoles, have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The anti-inflammatory action of such compounds is attributed to the inhibition of COX-2, while the inhibition of the constitutive COX-1 is linked to gastrointestinal side effects. nih.govcapes.gov.br SAR studies showed that 6,7-disubstitution on the pyrimidine (B1678525) ring provided the best activity. nih.gov The goal is to create selective COX-2 inhibitors that spare COX-1, thereby reducing ulcerogenic potential. nih.govyoutube.comyoutube.com

FLT3: The pyrazole (B372694) core is a privileged scaffold for developing anticancer agents, including inhibitors of the FMS-like tyrosine kinase 3 (FLT3). nih.gov Activating mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) cases. nih.govnih.gov For a series of biphenyl (B1667301) substituted pyrazoyl-ureas, a tight SAR was observed. nih.gov Compounds with a phenyl ring as the N-substitution on the pyrazole showed higher activity than those with smaller isopropyl or methyl groups. nih.gov Furthermore, a tert-butyl substituent at the 3-position of the pyrazole ring generally resulted in more potent inhibitors compared to analogs with smaller groups. nih.gov

HDAC: Histone deacetylases (HDACs) are key epigenetic regulators and are targets for cancer therapy. nih.gov While specific SAR for 1-(4-pyridinyl)-3,5-pyrazolidinedione is not detailed, the general pharmacophore for HDAC inhibitors often includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. nih.gov The pyrazolidinedione structure could potentially be incorporated into novel HDAC inhibitors as part of the linker or cap region.

MAO-B: Pyrazoline derivatives have shown significant inhibitory effects against monoamine oxidase (MAO) enzymes. researchgate.net Selective MAO-B inhibitors are of interest for treating neurodegenerative disorders. lookchem.comnih.govnih.gov SAR studies on pyrazoline-based inhibitors revealed that a six-membered ring as a substituent appears to favor MAO-B inhibition, while a five-membered ring tends toward MAO-A selectivity. researchgate.net For one series, ortho-hydroxy substitution on one aromatic ring and a methoxy group on another were found to increase potency and selectivity towards MAO-A. lookchem.com The development of reversible, selective MAO-B inhibitors is an active area of research. nih.gov

UDP-N-acetylenolpyruvylglucosamine Reductase (MurB): A series of 3,5-dioxopyrazolidines were identified as novel inhibitors of MurB, an essential enzyme in the bacterial cell wall biosynthesis pathway. nih.govresearchgate.net Compounds that were 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides inhibited both E. coli MurB and S. aureus MurB with IC₅₀ values in the low micromolar range. nih.govresearchgate.net A C-4-unsubstituted derivative, 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine, also showed moderate inhibitory activity. nih.govresearchgate.net This pathway represents a key target for developing new antibacterial agents. nih.govfrontiersin.orgresearchgate.net

Interactive Table of SAR Findings for Enzyme Inhibition

| Enzyme Target | Scaffold | Key SAR Findings | Reference |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Spiro-pyrazolidinedione | Monocyclic frameworks show improved solubility and reduced CYP inhibition over bicyclic ones. | nih.govresearchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | Pyrazolo[1,5-a]pyrimidine | 6,7-disubstitution on the pyrimidine ring enhances potency and selectivity. | nih.gov |

| FLT3 Kinase | Biphenyl pyrazoyl-urea | N-phenyl substitution on the pyrazole is superior to smaller alkyl groups. A C3-tert-butyl group increases potency. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyrazoline | A six-membered ring substituent tends to confer selectivity for MAO-B over MAO-A. | researchgate.net |

| MurB Reductase | 3,5-Dioxopyrazolidine | Carboxamide substituents at the C4 position lead to potent inhibition of bacterial MurB. | nih.govresearchgate.net |

Correlation of Molecular Features with Antimicrobial and Anticancer Mechanisms (at a molecular level, not clinical efficacy)

The antimicrobial and anticancer properties of pyrazolidinedione derivatives are a direct consequence of their interaction with specific molecular targets, leading to the disruption of essential cellular pathways.

Antimicrobial Mechanisms: The antimicrobial activity of these compounds often stems from the inhibition of crucial bacterial enzymes. tsijournals.com As noted, 3,5-dioxopyrazolidines can inhibit MurB, an enzyme required for the synthesis of the peptidoglycan precursor UDP-MurNAc-pentapeptide. nih.govresearchgate.net By blocking this step, the compounds effectively halt the construction of the bacterial cell wall, a mechanism that can lead to cell lysis and death. SAR studies indicate that substitutions on the pyrazolidinedione core are critical for this activity. For instance, certain derivatives show potent antifungal activity against Candida albicans. researchgate.net The presence of a pyridine ring and specific substitutions on other aromatic rings (e.g., methoxy and bromo groups) have been found to be preferable for good antibacterial effects in related pyrazoline structures. turkjps.org

Anticancer Mechanisms: The anticancer potential of pyrazolidinedione analogs is linked to their ability to inhibit enzymes that are dysregulated in cancer cells. researchgate.net The inhibition of kinases like FLT3 by pyrazole-based compounds is a key mechanism for treating certain leukemias, as it blocks the proliferative signals that drive cancer cell growth. nih.govnih.gov Similarly, the development of pyrazolidinedione-containing molecules as HDAC inhibitors could provide a route to anticancer activity by altering gene expression and inducing apoptosis in tumor cells. nih.gov The antiproliferative effects are highly dependent on the molecular structure, with studies showing that specific substitutions can result in significant cytotoxic activity against various cancer cell lines. researchgate.net

Molecular Mechanisms of Action in Pyrazolidinedione Mediated Biological Processes Non Clinical Focus

Enzyme Inhibition Mechanisms

Derivatives of the pyrazolidine-3,5-dione (B2422599) scaffold have been identified as inhibitors of several key enzymes. The nature and potency of inhibition are highly dependent on the specific substitutions on the pyrazolidinedione ring.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.gov There are at least two isoforms, COX-1, which is involved in maintaining normal physiological functions, and COX-2, which plays a major role in the inflammatory process. nih.gov Various pyrazole (B372694) derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were shown to be more potent inhibitors of COX-2 than COX-1. nih.gov Similarly, extensive structure-activity relationship studies on sulfonamide-containing 1,5-diarylpyrazoles led to the identification of potent and selective COX-2 inhibitors. nih.gov N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have also demonstrated the potential to inhibit both COX-1 and COX-2. nih.gov

Phosphoenolpyruvate (B93156) Carboxylase (PEPC) Inhibition: Phosphoenolpyruvate carboxylase is a key enzyme in the C4 photosynthetic pathway found in many weed species, making it a target for the development of selective herbicides. nih.gov Through virtual screening and subsequent in vitro validation, pyrazolidine-3,5-diones have been identified as a new class of molecules that can inhibit C4 PEPC, with some compounds showing inhibitory potential in the submicromolar range and selectivity over the C3 plant isoform. nih.gov The research identified 2-(3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione as a notable inhibitor with an IC50 value of 1.96 µM and a 16.6-fold selectivity for C4 PEPC over C3 PEPC.

Table 1: Pyrazolidinedione Derivatives and Their Enzyme Inhibition Profile

| Derivative Class | Target Enzyme | Observed Effect |

|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | Cyclooxygenase (COX) | More potent inhibition of COX-2 over COX-1. nih.gov |

| Sulfonamide-containing 1,5-diarylpyrazoles | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition. nih.gov |

| Pyrazolidine-3,5-diones | Phosphoenolpyruvate Carboxylase (PEPC) | Selective inhibition of C4 PEPC isoform. nih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidases (MAO) | Reversible and non-competitive inhibition. nih.gov |

Receptor Binding and Antagonism

The interaction of pyrazolidinedione compounds with cellular receptors is another key aspect of their mechanism of action.

f-Met-Leu-Phe (fMLP) Receptors: The N-formylated tripeptide N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant for polymorphonuclear leukocytes (neutrophils), acting via specific formyl peptide receptors (FPR) to initiate an inflammatory response. nih.govwikipedia.org Research has shown that drugs with the 3,5-pyrazolidinedione structure can bind to these fMLP receptors on human neutrophils and act as functional antagonists. nih.gov

A study exploring the structure-activity relationship of 36 related drugs found that only those possessing the 3,5-pyrazolidinedione ring were significant competitors for fMLP receptor binding. nih.gov The five most potent compounds identified in this study behaved as selective antagonists of fMLP-induced superoxide (B77818) anion release by neutrophils. nih.gov Interestingly, the potency of these compounds did not correlate with their pKa or their ability to inhibit prostaglandin (B15479496) synthesis, but rather with their apparent octanol-buffer partition coefficients, suggesting that lipophilicity plays a crucial role in this interaction. nih.gov

Table 2: Potency of Pyrazolidinedione Drugs as f-Met-Leu-Phe Receptor Antagonists

| Compound | Description | Potency |

|---|---|---|

| Phenylbutazone | A 3,5-pyrazolidinedione drug. | Reported to bind to fMLP receptors and act as a functional antagonist. nih.gov |

| Sulfinpyrazone | A 3,5-pyrazolidinedione drug. | Reported to bind to fMLP receptors and act as a functional antagonist. nih.gov |

| 1,2-diphenyl-4-(3-(1-naphthyl)-propyl)-3,5-pyrazolidinedione (DPN) | A 3,5-pyrazolidinedione derivative. | Identified as the most potent fMLP antagonist among the tested compounds. nih.gov |

Interference with Cellular Pathways

Pyrazolidinedione derivatives can modulate complex cellular signaling cascades, including those involved in inflammation.

Prostaglandin Synthesis Modulation: Prostaglandins are lipid compounds that play diverse roles in physiology and pathology, including the inflammatory response. nih.gov Their synthesis is primarily driven by the cyclooxygenase (COX) enzymes. nih.gov As discussed in section 7.1, many pyrazole and pyrazolidinedione derivatives directly inhibit COX enzymes, thereby blocking prostaglandin production. nih.govnih.gov This inhibition of prostaglandin synthesis is a major mechanism by which these compounds exert their biological effects. usda.gov However, it is noteworthy that for some 3,5-pyrazolidinedione compounds acting as fMLP antagonists, their potency was not correlated with their capacity to inhibit prostaglandin E2 release, suggesting that their anti-inflammatory actions can be mediated through pathways independent of prostaglandin synthesis inhibition. nih.gov

Iron Homeostasis Perturbation: Systemic iron homeostasis is a tightly regulated process, and its dysregulation is associated with various diseases. nih.gov The search results did not provide specific information linking 1-(4-pyridinyl)-3,5-pyrazolidinedione or related pyrazolidinedione compounds to the perturbation of iron homeostasis.

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A significant area of non-clinical cancer research involves identifying compounds that can selectively induce apoptosis in tumor cells.

Several studies have shown that various heterocyclic compounds, including those with pyrazole and pyrazolidinedione-related structures, can trigger apoptosis in cancer cells through diverse mechanistic pathways. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like Bax, p53, and Caspase-3. nih.gov Certain pyrazole derivatives have also been shown to induce DNA damage, leading to genotoxic stress and cell death. nih.gov

Other related heterocyclic scaffolds, such as 4-thiazolidinones, have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, evidenced by a reduction in mitochondrial membrane potential and activation of caspases 7, 8, 9, and 10. mdpi.com The generation of reactive oxygen species (ROS) has also been identified as a potential mechanism contributing to the anticancer effects of these compounds. mdpi.com While these findings are for related heterocyclic systems, they highlight a common mechanistic theme of apoptosis induction that is a focus of investigation for compounds within the broader pyrazole and pyrazolidinedione class.

Table 3: Mechanistic Findings on Apoptosis Induction by Pyrazole-Related Compounds

| Compound Class | Cancer Cell Line(s) | Mechanistic Details |

|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Bcl-2 inhibition; Activation of Bax, p53, Caspase-3; DNA damage. nih.gov |

| 3,5-Diaminopyrazole-1-carboxamide derivative | HePG2, HCT-116, MCF-7 | Potent cytotoxicity; Induction of apoptosis. researchgate.net |

| 5-Ene-2-arylaminothiazol-4(5H)-ones | MCF-7 | Reduced mitochondrial membrane potential; Activation of caspases 7, 8, 9, 10; ROS generation. mdpi.com |

Advanced Research Applications and Methodological Contributions

Use as Herbicidal Agents and Selective C4 Plant Herbicide Development

The pyrazolidine-3,5-dione (B2422599) core structure is recognized for its herbicidal potential. Research has focused on this class of compounds as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway. nih.gov This pathway is prevalent in many of the world's most aggressive weeds. By targeting C4 PEPC, it is possible to develop selective herbicides that affect these weeds while potentially leaving C3 crops unharmed. nih.gov